molecular formula C14H21N3O B2406609 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide CAS No. 92992-42-2

2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide

Cat. No. B2406609
CAS RN: 92992-42-2
M. Wt: 247.342
InChI Key: GRBYMPJDJOWNJV-UHFFFAOYSA-N
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Description

“2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide” is a chemical compound with the molecular formula C14H21N3O . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of benzamides, which includes compounds like “this compound”, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a pyrrolidine ring via a methylene bridge . The pyrrolidine ring carries an ethyl substituent .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 247.34 .

Scientific Research Applications

Synthesis and Neuroleptic Activity

The compound has been synthesized and evaluated for neuroleptic activities. For example, a study by Iwanami et al. (1981) investigated benzamides of N,N-disubstituted ethylenediamines, including similar compounds, for potential neuroleptic properties. They found a significant correlation between structure and activity, demonstrating potential in treating psychosis (Iwanami et al., 1981).

Synthesis for Radiopharmaceutical Applications

In radiopharmaceuticals, a study by Bobeldijk et al. (1990) described the synthesis of similar benzamide compounds, like (S)-2-Hydroxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, as precursors for radioiodinated compounds used in medical imaging (Bobeldijk et al., 1990).

Antipsychotic Agent Development

Högberg et al. (1990) reported the synthesis of a series of 5-substituted benzamides, including compounds structurally similar to 2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide. These compounds were found to be potent inhibitors in neuropharmacological studies, indicating their relevance in developing antipsychotic agents (Högberg et al., 1990).

Antibacterial Activity

A study conducted by Adam et al. (2016) on a structurally similar compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, demonstrated its antibacterial properties against both gram-positive and gram-negative bacteria, highlighting potential applications in developing new antibacterial agents (Adam et al., 2016).

Development of TACE Inhibitors

Research by Ott et al. (2008) explored derivatives of benzamides as inhibitors of TNF-alpha Converting Enzyme (TACE), crucial in inflammatory responses. This indicates the potential application of similar compounds in treating inflammatory diseases (Ott et al., 2008).

Colorimetric Sensing of Anions

Younes et al. (2020) synthesized a series of benzamide derivatives, showcasing one compound's ability to exhibit a color change in response to fluoride anions. This indicates applications in developing colorimetric sensors for anions (Younes et al., 2020).

Cardiac Electrophysiological Activity

Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, showing their efficacy in cardiac electrophysiological assays, indicating potential applications in developing new cardiac medications (Morgan et al., 1990).

properties

IUPAC Name

2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-17-9-5-6-11(17)10-16-14(18)12-7-3-4-8-13(12)15/h3-4,7-8,11H,2,5-6,9-10,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBYMPJDJOWNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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